molecular formula C6H4IN5 B8565099 5-iodo-4-(2H-1,2,3-triazol-2-yl)pyrimidine

5-iodo-4-(2H-1,2,3-triazol-2-yl)pyrimidine

Cat. No. B8565099
M. Wt: 273.03 g/mol
InChI Key: UZHVERVFTYWACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-4-(2H-1,2,3-triazol-2-yl)pyrimidine is a useful research compound. Its molecular formula is C6H4IN5 and its molecular weight is 273.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4IN5

Molecular Weight

273.03 g/mol

IUPAC Name

5-iodo-4-(triazol-2-yl)pyrimidine

InChI

InChI=1S/C6H4IN5/c7-5-3-8-4-9-6(5)12-10-1-2-11-12/h1-4H

InChI Key

UZHVERVFTYWACC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)C2=NC=NC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-1,2,3-triazole (63.2 mg, 0.915 mmol) in THF (Volume: 2411 μl), was added portion wise at 0° C., NaH (39.9 mg, 0.998 mmol). The reaction mixture was stirred at that temperature for 30 min, then 4-chloro-5-iodopyrimidine (200 mg, 0.832 mmol) was added. The reaction mixture was allowed to warm to room temperature. To this solution was added saturated aqueous NH4Cl and the mixture was allowed to stir for 5 min at which time it was diluted with ethyl acetate and extracted 2×. The combined organics were washed with brine 1×. The organics were dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (90 mg, 40%).
Quantity
63.2 mg
Type
reactant
Reaction Step One
Name
Quantity
2411 μL
Type
solvent
Reaction Step One
Name
Quantity
39.9 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

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